Lipophilicity-Driven Differentiation versus Acetamide Analog for Membrane Permeability
The target compound demonstrates a significantly higher computed lipophilicity (XLogP3-AA = 2.7) compared to its closest structural analog, N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide (XLogP3-AA = 1.0) [1][2]. This 1.7 log unit increase is attributed to the replacement of the acetyl group with a benzoyl moiety, which is expected to enhance passive membrane permeability and alter tissue distribution profiles, a critical parameter for central nervous system or intracellular target engagement.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.7 |
| Comparator Or Baseline | N-(2-thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide (CAS 117840-41-2): XLogP3-AA = 1.0 |
| Quantified Difference | 1.7 log units higher lipophilicity |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lipophilicity directly influences a compound's ADME profile; a higher logP value is a key differentiating factor for researchers selecting a chemical probe for cell-based versus biochemical assays.
- [1] PubChem. (n.d.). N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)benzamide. Computed Properties: XLogP3-AA. PubChem CID 14007070. View Source
- [2] PubChem. (n.d.). N-(2-Thia-1,4-diazaspiro[4.5]dec-3-en-3-yl)acetamide. Computed Properties: XLogP3-AA. PubChem CID 14007071. View Source
